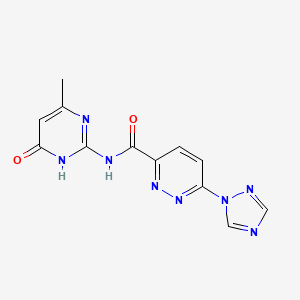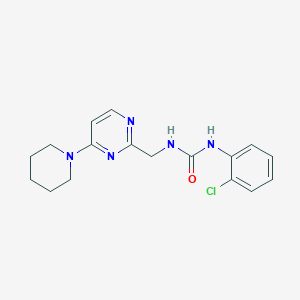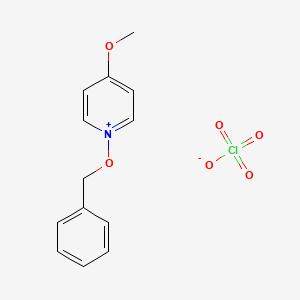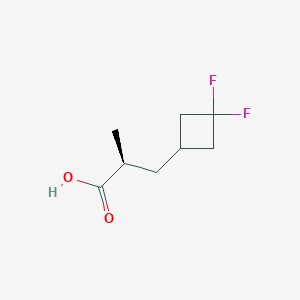![molecular formula C11H16ClNO3 B3005220 2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride CAS No. 2126163-12-8](/img/structure/B3005220.png)
2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride, also known as CGP-12177, is a selective β-adrenoceptor antagonist that has been widely used in scientific research. It was first developed in the 1980s and has since been used in a variety of studies to investigate the role of β-adrenoceptor signaling in different physiological and pathological conditions.
Applications De Recherche Scientifique
Diuretic Properties
- A study by Lee et al. (1984) investigated a series of Mannich bases and aminomethyl derivatives related to 2-[4-(3-Aminopropyl)phenoxy]acetic acid hydrochloride for their diuretic and saluretic activities. The study found that specific derivatives exhibited potent diuretic properties (Lee et al., 1984).
Herbicide Research
- Bhan et al. (1976) explored the effects of 2,4-Dichlorophenoxyacetic acid, a related compound, as a herbicide for controlling broadleaf weeds in wheat, noting malformation of wheat spikes upon early application (Bhan et al., 1976).
Synthesis and Biological Screening
- Dahiya et al. (2008) synthesized novel aryloxyacetic acid analogs, including derivatives of this compound. These compounds exhibited antimicrobial activity against various pathogens and were tested for their biological effectiveness (Dahiya et al., 2008).
Introgression of Herbicide Resistance
- Jugulam et al. (2014) investigated the introgression of herbicide resistance from wild radish to cultivated radish, using phenoxy herbicides like 2,4-Dichlorophenoxyacetic acid, a similar compound, to study the transfer of resistance traits (Jugulam et al., 2014).
Antimicrobial Agents
- Yar et al. (2006) conducted research on phenoxy acetic acid derivatives for their anti-mycobacterial properties, highlighting the potential of these compounds, including this compound derivatives, in treating Mycobacterium tuberculosis (Yar et al., 2006).
Synthesis and Evaluation of Novel Derivatives
- Noolvi et al. (2016) synthesized a series of 1,3,4-thiadiazole derivatives of a related compound, 2-(4-formyl-2-methoxyphenoxy) acetic acid, showcasing its potential for antimicrobial activity (Noolvi et al., 2016).
Development of Fluorescence Probes
- Setsukinai et al. (2003) developed novel fluorescence probes using derivatives of phenoxyacetic acid, like 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, to detect reactive oxygen species in biological and chemical applications (Setsukinai et al., 2003).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, etc .
Propriétés
IUPAC Name |
2-[4-(3-aminopropyl)phenoxy]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c12-7-1-2-9-3-5-10(6-4-9)15-8-11(13)14;/h3-6H,1-2,7-8,12H2,(H,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVKHOVJDPVXEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCN)OCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4-Chlorophenyl)-5-methyl-2-[5-[4-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole](/img/structure/B3005138.png)

![N-([2,2'-bifuran]-5-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B3005141.png)

![3-[(2-Butoxyethoxy)methyl]aniline](/img/structure/B3005144.png)
![4-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzenesulfonamide](/img/structure/B3005145.png)

![N-(4-chloro-2-fluorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B3005151.png)
![9-(benzo[d][1,3]dioxol-5-yl)-2-(5-bromo-2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B3005153.png)



![(R)-tert-butyl 8-(3,5-difluorophenyl)-9-(2-ethoxy-2-oxoethyl)-10-oxo-6,9-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B3005160.png)